5,5'-Bis(bromomethyl)-2,2'-bipyridine 5,5'-Bis(bromomethyl)-2,2'-bipyridine
Brand Name: Vulcanchem
CAS No.: 92642-09-6
VCID: VC3967150
InChI: InChI=1S/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H2
SMILES: C1=CC(=NC=C1CBr)C2=NC=C(C=C2)CBr
Molecular Formula: C12H10Br2N2
Molecular Weight: 342.03 g/mol

5,5'-Bis(bromomethyl)-2,2'-bipyridine

CAS No.: 92642-09-6

Cat. No.: VC3967150

Molecular Formula: C12H10Br2N2

Molecular Weight: 342.03 g/mol

* For research use only. Not for human or veterinary use.

5,5'-Bis(bromomethyl)-2,2'-bipyridine - 92642-09-6

Specification

CAS No. 92642-09-6
Molecular Formula C12H10Br2N2
Molecular Weight 342.03 g/mol
IUPAC Name 5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine
Standard InChI InChI=1S/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H2
Standard InChI Key OESAKGGTMNBXLT-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1CBr)C2=NC=C(C=C2)CBr
Canonical SMILES C1=CC(=NC=C1CBr)C2=NC=C(C=C2)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,2'-bipyridine backbone with bromomethyl (-CH2_2Br) substituents at both 5-positions. The bipyridine system consists of two pyridine rings connected by a single bond between their 2-positions, creating a planar geometry conducive to metal coordination. The bromomethyl groups enhance electrophilicity, facilitating nucleophilic substitution reactions.

The IUPAC name, 5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine, reflects its substitution pattern. Key identifiers include:

  • SMILES: C1=CC(=NC=C1CBr)C2=NC=C(C=C2)CBr

  • InChIKey: OESAKGGTMNBXLT-UHFFFAOYSA-N

  • CAS Registry: 92642-09-6 .

Computed and Experimental Properties

PubChem data and computational analyses reveal the following properties :

PropertyValueMethod/Source
Molecular Weight342.03 g/molPubChem Computed
XLogP32.6PubChem Computed
Hydrogen Bond Acceptors2PubChem Computed
Rotatable Bond Count3PubChem Computed
Melting PointNot reportedN/A
Boiling PointNot reportedN/A

The absence of hydrogen bond donors and moderate lipophilicity (XLogP3 = 2.6) suggest utility in hydrophobic environments.

Synthesis and Manufacturing

Historical Synthesis Routes

The compound is typically synthesized via bromination of 5,5'-dimethyl-2,2'-bipyridine. A seminal 1998 Journal of Organic Chemistry study detailed a Negishi cross-coupling strategy to prepare methyl-substituted bipyridines, which are subsequently brominated using N\text{N}-bromosuccinimide (NBS) under radical initiation .

Key Reaction Steps:

  • Negishi Coupling: Zincates of 5-methyl-2-bromopyridine undergo palladium-catalyzed cross-coupling to yield 5,5'-dimethyl-2,2'-bipyridine.

  • Bromination: Radical bromination with NBS in CCl4\text{CCl}_4 introduces bromomethyl groups at the methyl positions.

The reaction achieves >90% yield for the bromination step, with purity confirmed via 1H^1\text{H}-NMR .

Industrial Production

Commercial suppliers such as Career Henan Chemical Co. and American Custom Chemicals Corporation offer the compound at scales ranging from 1 mg to 100 kg. Pricing varies from $2.00/kg (bulk) to $500/1g (small-scale) .

Applications in Scientific Research

Coordination Chemistry

The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Ru, Ir). Bromomethyl groups enable post-synthetic modifications, such as:

  • Polymerization: Incorporation into conjugated polymers for optoelectronics.

  • Functionalization: Substitution with amines or thiols to create dendrimers or sensors .

Pharmaceutical Intermediates

The compound’s bifunctional reactivity supports its use in synthesizing kinase inhibitors and antiviral agents. For example, bromomethyl groups undergo Suzuki-Miyaura couplings to introduce aryl pharmacophores.

SupplierPurityPrice (USD)Packaging
Career Henan Chemical Co.≥98%$2.00/kg1 kg
American Custom Chemicals95%$495.32/5mg5 mg
Crysdot97%$500/1g1 g

Future Directions and Research Gaps

Underexplored Applications

  • MOF Functionalization: Bromomethyl groups could anchor catalysts within MOF pores.

  • Antibody-Drug Conjugates (ADCs): Site-specific bioconjugation via thiol-bromine reactions.

Analytical Challenges

Limited data on solubility (aqueous vs. organic) and thermal stability necessitate further characterization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator